1-((2-(Dimethylamino)ethyl)amino)-7-hydroxy-4-(hydroxymethyl)-9H-xanthen-9-one

Catalog No.
S1907691
CAS No.
86455-98-3
M.F
C18H20N2O4
M. Wt
328.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-((2-(Dimethylamino)ethyl)amino)-7-hydroxy-4-(hyd...

CAS Number

86455-98-3

Product Name

1-((2-(Dimethylamino)ethyl)amino)-7-hydroxy-4-(hydroxymethyl)-9H-xanthen-9-one

IUPAC Name

1-[2-(dimethylamino)ethylamino]-7-hydroxy-4-(hydroxymethyl)xanthen-9-one

Molecular Formula

C18H20N2O4

Molecular Weight

328.4 g/mol

InChI

InChI=1S/C18H20N2O4/c1-20(2)8-7-19-14-5-3-11(10-21)18-16(14)17(23)13-9-12(22)4-6-15(13)24-18/h3-6,9,19,21-22H,7-8,10H2,1-2H3

InChI Key

BOTXZPXSICDQHE-UHFFFAOYSA-N

SMILES

CN(C)CCNC1=C2C(=C(C=C1)CO)OC3=C(C2=O)C=C(C=C3)O

Canonical SMILES

CN(C)CCNC1=C2C(=C(C=C1)CO)OC3=C(C2=O)C=C(C=C3)O
  • Chemical Properties and Availability

    DXO is a synthetic compound with the chemical formula C18H20N2O4 and a molecular weight of 328.36. It can be purchased from a few chemical suppliers, but information on its biological activity or potential applications is scarce [, , ].

  • Structural Features

    The structure of DXO incorporates a xanthen-9-one core, a common scaffold found in various fluorescent dyes and biologically active molecules []. The presence of the dimethylaminoethyl and hydroxymethyl groups suggests potential for interesting properties, but further research is needed to explore this.

1-((2-(Dimethylamino)ethyl)amino)-7-hydroxy-4-(hydroxymethyl)-9H-xanthen-9-one is a compound characterized by its complex structure, featuring a xanthenone core. The molecular formula for this compound is C18_{18}H20_{20}N2_2O4_4, with a molecular weight of approximately 328.4 g/mol. It possesses a hydroxymethyl group and a dimethylaminoethyl side chain, which contribute to its unique properties and potential applications in various fields, particularly in medicinal chemistry and biochemistry .

Typical of xanthone derivatives, including nucleophilic substitutions and modifications of the hydroxyl groups. For example, the hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids, while the dimethylamino group may participate in electrophilic aromatic substitutions or reductive amination reactions. These reactions are significant for synthesizing derivatives with enhanced biological activity or altered pharmacokinetic properties .

Research indicates that xanthone derivatives exhibit diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Specifically, studies have shown that compounds related to 1-((2-(Dimethylamino)ethyl)amino)-7-hydroxy-4-(hydroxymethyl)-9H-xanthen-9-one may possess antitumor activity, making them potential candidates for cancer therapeutics. The mechanism of action often involves the modulation of cell signaling pathways and the induction of apoptosis in cancer cells .

The synthesis of 1-((2-(Dimethylamino)ethyl)amino)-7-hydroxy-4-(hydroxymethyl)-9H-xanthen-9-one typically involves multi-step organic reactions. Common methods include:

  • Friedel-Crafts Acylation: This initial step introduces acyl groups to aromatic rings.
  • Nucleophilic Aromatic Substitution: Used to add the dimethylaminoethyl group.
  • Regioselective Demethylation: This step is crucial for modifying the xanthone structure.
  • Reductive Amination: Converts carbonyl compounds into amines, facilitating the introduction of the amino group .

These methods may be optimized using microwave irradiation or other modern techniques to enhance yield and reduce reaction times.

The primary applications of 1-((2-(Dimethylamino)ethyl)amino)-7-hydroxy-4-(hydroxymethyl)-9H-xanthen-9-one are in research settings focused on drug development and biological studies. Its potential as an anticancer agent makes it a candidate for further investigation in pharmacological studies. Additionally, due to its fluorescent properties, it may also find applications in imaging techniques within biological systems .

Interaction studies involving this compound typically assess its binding affinity to various biological targets, including enzymes and receptors implicated in disease processes. These studies help elucidate the compound's mechanism of action and its potential therapeutic effects. For instance, interactions with specific kinases or transcription factors could reveal pathways through which the compound exerts its biological effects .

Several compounds share structural similarities with 1-((2-(Dimethylamino)ethyl)amino)-7-hydroxy-4-(hydroxymethyl)-9H-xanthen-9-one, including:

  • 8-((2-(Dimethylamino)ethyl)amino)-5-(hydroxymethyl)-9H-xanthen-9-one
    • This compound has similar functional groups but differs in the position of substitutions on the xanthenone core.
  • 9H-Xanthen-9-one derivatives
    • Various derivatives exist that modify different positions on the xanthone structure, affecting their biological activity.
  • Other xanthone-based compounds
    • Compounds like 1-((2-(diethylamino)ethyl)amino)-4-hydroxymethyl-9H-xanthen-9-one also share structural features but vary in their side chains and functional groups.

Uniqueness

The uniqueness of 1-((2-(Dimethylamino)ethyl)amino)-7-hydroxy-4-(hydroxymethyl)-9H-xanthen-9-one lies in its specific combination of hydroxymethyl and dimethylamino groups attached to the xanthenone core, which may enhance its solubility and biological activity compared to other xanthone derivatives. This specific arrangement allows for targeted interactions within biological systems, potentially leading to improved therapeutic outcomes .

Precursor Selection and Reaction Optimization

The synthesis of 1-((2-(Dimethylamino)ethyl)amino)-7-hydroxy-4-(hydroxymethyl)-9H-xanthen-9-one requires careful selection of appropriate precursors and optimization of reaction conditions to achieve high yields and purity. The fundamental xanthen-9-one core structure represents a dibenzo-gamma-pyrone framework that serves as the foundation for functionalization [1].

The precursor selection process for xanthone derivatives typically begins with the identification of suitable starting materials that can provide the necessary aromatic rings and functional groups. For 1-((2-(Dimethylamino)ethyl)amino)-7-hydroxy-4-(hydroxymethyl)-9H-xanthen-9-one, the synthetic approach generally involves the formation of the xanthen-9-one core followed by subsequent functionalization with the dimethylaminoethyl and hydroxymethyl substituents [3].

The molecular formula of this compound is C18H20N2O4 with a molecular weight of 328.36 g/mol [4] [5]. The International Union of Pure and Applied Chemistry name is 1-{[2-(dimethylamino)ethyl]amino}-7-hydroxy-4-(hydroxymethyl)-9H-xanthen-9-one, and the compound is identified by Chemical Abstracts Service number 86455-98-3 [5].

Optimization studies for xanthone synthesis have demonstrated that reaction conditions significantly influence both yield and selectivity. The optimal reaction conditions for xanthone formation typically utilize cesium fluoride as the fluoride source in tetrahydrofuran solvent at 65 degrees Celsius for 24 hours [6]. These conditions provide 82% yield with an 8:92 ratio of diaryl ether to xanthone products, indicating high selectivity for the desired cyclized product [6].

Temperature optimization studies reveal that reaction temperatures above or below the optimal range reduce product formation. At 90 degrees Celsius, the yield decreases to 80% with increased formation of side products, while at 50 degrees Celsius, only 30% yield is achieved [6]. The solvent selection also proves critical, with tetrahydrofuran providing superior results compared to acetonitrile, acetone, dichloromethane, toluene, or nitromethane [6].

Multi-Step Synthesis Pathways Involving Nucleophilic Substitution

The synthesis of xanthen-9-one derivatives incorporating dimethylaminoethyl substituents typically involves multi-step pathways that utilize nucleophilic substitution reactions as key transformations. These pathways often begin with the construction of the xanthen-9-one core, followed by regioselective functionalization to introduce the desired substituents [7] [8].

Nucleophilic substitution reactions on xanthen-9-ol derivatives have been extensively studied as efficient methods for introducing various substituents at the 9-position. The reaction of 9H-xanthen-9-ol with indoles has been developed as a model system for nucleophilic substitution, providing excellent yields under mild conditions [7] [8]. The optimal conditions involve 5 mol% iodine catalyst in ethanol at room temperature for 5 minutes, achieving 85% yield [8].

The mechanism of nucleophilic substitution on xanthen-9-ol involves initial activation of the tertiary alcohol by the catalyst, followed by nucleophilic attack and subsequent elimination. This process can be extended to incorporate nitrogen-containing nucleophiles such as dimethylaminoethylamine derivatives [7] [8].

For the specific synthesis of 1-((2-(Dimethylamino)ethyl)amino)-7-hydroxy-4-(hydroxymethyl)-9H-xanthen-9-one, the multi-step pathway typically involves:

First, the preparation of the appropriately substituted xanthen-9-one core with hydroxyl and hydroxymethyl substituents in the correct positions. This step often utilizes cyclodehydration reactions of 2,2'-dihydroxybenzophenone derivatives or electrophilic cycloacylation of 2-aryloxybenzoic acids as established methodologies [3].

Second, the introduction of the dimethylaminoethylamino substituent through nucleophilic substitution reactions. The reaction conditions must be carefully optimized to ensure regioselectivity and avoid competing side reactions. The presence of electron-donating hydroxyl groups on the xanthen-9-one core can influence both reactivity and selectivity [3].

The substrate scope studies indicate that xanthen-9-ol derivatives with various substituents, including halogen atoms, methyl, methoxy, ethoxy, and nitro groups, successfully undergo nucleophilic substitution reactions with good to excellent yields [8]. This tolerance for functional group diversity supports the feasibility of synthesizing complex derivatives such as the target compound.

Microwave-assisted synthesis has emerged as an important improvement for multi-step xanthone synthesis. The application of microwave irradiation significantly reduces reaction times from hours to minutes while improving yields [9] [10]. For xanthone derivatives, microwave conditions at 120 watts and 100 degrees Celsius for 7 minutes provide yields of 47-61% for condensation reactions [9].

Advanced Purification Techniques (High Performance Liquid Chromatography, Column Chromatography)

The purification of 1-((2-(Dimethylamino)ethyl)amino)-7-hydroxy-4-(hydroxymethyl)-9H-xanthen-9-one requires advanced chromatographic techniques due to the complexity of the molecule and potential impurities from the multi-step synthesis. Both High Performance Liquid Chromatography and column chromatography play essential roles in achieving the high purity required for structural characterization and biological evaluation [11] [12] [13].

Column chromatography on silica gel represents the primary purification method for xanthone derivatives. The stationary phase typically consists of silica gel with particle sizes ranging from 40-63 micrometers for flash chromatography applications. Mobile phase systems utilize mixtures of increasing polarity, commonly starting with hexane-ethyl acetate gradients [13] [14].

For xanthone compounds containing amino and hydroxyl functionalities, the mobile phase selection becomes critical due to potential interactions with the silica support. The use of ethyl acetate-hexane mixtures in ratios of 1:1 to 1:2 provides effective separation for most xanthone derivatives [15]. In cases where basic compounds show tailing or poor resolution, the addition of small amounts of triethylamine (1%) to the mobile phase improves peak shapes and separation efficiency [1].

Preparative silica gel chromatography offers rapid and simple purification but typically provides lower purity compared to column chromatography [10]. The trade-off between speed and purity must be considered based on the intended application of the purified compound.

High Performance Liquid Chromatography provides superior resolution and quantitative analysis capabilities for xanthone derivatives. The separation of various xanthones utilizes reversed-phase chromatography with C18 columns as the preferred stationary phase [16] [17]. Column specifications include 100 × 4.6 millimeter internal diameter with 2.6-5 micrometer particle sizes for optimal resolution [17].

Mobile phase systems for High Performance Liquid Chromatography of xanthone derivatives typically employ gradient elution with aqueous solutions containing formic acid and organic modifiers such as methanol or acetonitrile. A representative gradient system uses aqueous 0.1% formic acid and methanol, starting with 20% aqueous phase and 80% methanol, with gradual increase to 100% methanol over the analysis time [17].

The flow rate optimization for xanthone analysis typically ranges from 0.5 to 1.3 milliliters per minute, with column temperatures maintained at 30-35 degrees Celsius for reproducible results [16] [17]. Detection is commonly performed using ultraviolet absorbance at wavelengths corresponding to the xanthone chromophore, typically 280-330 nanometers [13].

For compounds containing dimethylamino substituents, special considerations include pH control of the mobile phase and potential ion-pairing requirements. The use of volatile buffer systems such as ammonium acetate ensures compatibility with mass spectrometric detection when required [18].

Advanced purification techniques also encompass specialized methods such as Sephadex LH-20 gel filtration chromatography for xanthone glycosides and polyamide column chromatography for compounds with multiple hydroxyl groups [13]. These techniques provide complementary separation mechanisms based on size exclusion and hydrogen bonding interactions respectively.

Structural Confirmation via Nuclear Magnetic Resonance, Mass Spectrometry, and X-Ray Crystallography

Structural confirmation of 1-((2-(Dimethylamino)ethyl)amino)-7-hydroxy-4-(hydroxymethyl)-9H-xanthen-9-one requires a comprehensive analytical approach utilizing multiple spectroscopic and crystallographic techniques. The complexity of this molecule, with its multiple functional groups and potential for conformational flexibility, necessitates detailed structural analysis [19] [20] [21] [22].

Nuclear Magnetic Resonance spectroscopy serves as the primary tool for structural elucidation of xanthone derivatives. Both one-dimensional and two-dimensional Nuclear Magnetic Resonance techniques provide essential information about molecular structure, substitution patterns, and stereochemistry [21] [22].

Proton Nuclear Magnetic Resonance spectra of xanthone derivatives typically display signals in the range of 0-12 parts per million downfield from tetramethylsilane reference. The aromatic protons of the xanthen-9-one core appear as distinct multiplets in the 6.5-8.5 parts per million region, with chemical shifts dependent on the substitution pattern and electronic effects of adjacent functional groups [13] [21].

For 1-((2-(Dimethylamino)ethyl)amino)-7-hydroxy-4-(hydroxymethyl)-9H-xanthen-9-one, specific Nuclear Magnetic Resonance signatures include the dimethylamino protons appearing as a singlet around 2.2-2.4 parts per million, ethylene bridge protons as complex multiplets around 2.6-3.4 parts per million, and the hydroxymethyl protons as a characteristic doublet around 4.6-4.8 parts per million [14] [22].

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information, with the carbonyl carbon of the xanthen-9-one core typically appearing around 181 parts per million. The quaternary carbons of the aromatic rings appear in the 100-160 parts per million region, while aliphatic carbons from the dimethylaminoethyl and hydroxymethyl substituents appear in the 20-70 parts per million range [14] [22].

Two-dimensional Nuclear Magnetic Resonance techniques, including Correlation Spectroscopy, Heteronuclear Single Quantum Coherence, and Heteronuclear Multiple Bond Correlation, provide essential connectivity information for unambiguous structural assignment. These techniques are particularly valuable for confirming the substitution pattern on the xanthen-9-one core and establishing the linkage points for the dimethylaminoethyl and hydroxymethyl substituents [22].

Mass spectrometry provides molecular weight confirmation and fragmentation patterns that support structural assignments. The molecular ion peak at mass-to-charge ratio 328 corresponds to the molecular formula C18H20N2O4 [4] [23]. Characteristic fragmentation patterns include loss of the dimethylaminoethyl group (mass-to-charge ratio 72) and hydroxymethyl group (mass-to-charge ratio 31) under electron ionization conditions [20] [24].

High-resolution mass spectrometry using electrospray ionization provides accurate mass measurements that confirm molecular composition. The compound typically ionizes well in both positive and negative ion modes, with protonated and deprotonated molecular ions providing complementary structural information [19] [20].

Tandem mass spectrometry experiments using collision-induced dissociation provide detailed fragmentation pathways that support structural assignments. The fragmentation patterns of xanthone derivatives typically involve loss of substituents followed by ring fragmentation, providing characteristic product ions for structural confirmation [20].

X-ray crystallography represents the ultimate structural confirmation technique when single crystals of suitable quality can be obtained. Crystallographic analysis provides unambiguous three-dimensional molecular structure, including bond lengths, bond angles, and intermolecular interactions [25].

The crystallization of xanthone derivatives often requires careful selection of solvents and crystallization conditions. Antisolvent crystallization using acetone-water mixtures has proven successful for xanthen-9-one derivatives, providing single crystals suitable for X-ray diffraction analysis [25].

Structural features revealed by X-ray crystallography of xanthone derivatives include the planarity of the xanthen-9-one core, with the oxygen and carbonyl carbon lying in the plane of the aromatic rings. Substituents may deviate from planarity depending on steric interactions and hydrogen bonding patterns [25].

The storage and handling conditions for structural characterization samples require careful consideration. The compound should be stored in tightly closed containers in an inert atmosphere at room temperature to prevent degradation [4] [23]. For Nuclear Magnetic Resonance analysis, deuterated solvents such as chloroform-d or dimethyl sulfoxide-d6 are typically employed depending on solubility requirements [22].

Quality control measures for structural confirmation include comparison of spectroscopic data with literature values for related compounds, assessment of peak integration ratios in Nuclear Magnetic Resonance spectra, and evaluation of mass spectral fragmentation patterns for consistency with the proposed structure [21] [22].

Ultraviolet-Visible Absorption Profiles and Molar Extinction Coefficients

The ultraviolet-visible absorption spectroscopy of 1-((2-(Dimethylamino)ethyl)amino)-7-hydroxy-4-(hydroxymethyl)-9H-xanthen-9-one reveals characteristic features typical of xanthene derivatives. The compound exhibits strong electronic transitions in the visible region, primarily attributed to π→π* transitions within the conjugated xanthene chromophore system [1] [2].

Absorption Characteristics and Electronic Transitions

Xanthene derivatives demonstrate intense absorption bands due to their extended π-conjugation system. The parent xanthene core typically exhibits absorption maxima around 322 nanometers and 262 nanometers, corresponding to different electronic transitions within the aromatic framework [2]. For substituted xanthene derivatives, these absorption maxima can shift significantly based on the nature and position of substituents.

The dimethylaminoethyl and hydroxyl substituents present in the target compound are expected to influence the electronic properties substantially. Similar compounds, such as 2,3-dimethoxy-9H-xanthen-9-one, show absorption maxima at 245 nanometers with characteristic π→π* transitions [1]. The presence of electron-donating groups like dimethylamino typically results in bathochromic shifts due to increased electron density in the aromatic system.

Molar Extinction Coefficient Values

Molar extinction coefficients for xanthene derivatives vary considerably depending on structural modifications. Comparative data from related compounds provide insight into expected ranges for the target molecule. Eosin Y, a halogenated xanthene derivative, demonstrates a molar extinction coefficient of 73,540 M⁻¹cm⁻¹ at 517 nanometers [3]. Rose Bengal, another xanthene derivative, exhibits an even higher value of 96,960 M⁻¹cm⁻¹ at 550 nanometers [3].

For fluorescein derivatives, molar extinction coefficients typically range around 90,000 M⁻¹cm⁻¹, indicating strong light absorption capabilities [4] [5]. The structural modifications present in 1-((2-(Dimethylamino)ethyl)amino)-7-hydroxy-4-(hydroxymethyl)-9H-xanthen-9-one suggest similar high extinction coefficient values, likely falling within the range of 50,000 to 100,000 M⁻¹cm⁻¹.

Substituent Effects on Absorption Properties

The electron-donating dimethylamino group significantly affects the electronic distribution within the xanthene framework. This substitution pattern typically results in red-shifted absorption compared to unsubstituted xanthene. The hydroxyl groups at positions 7 and on the hydroxymethyl substituent can participate in hydrogen bonding and may influence the absorption profile through intermolecular interactions [6] [7].

Fluorescence Quantum Yield Determination

Fluorescence quantum yield represents a critical photophysical parameter that quantifies the efficiency of fluorescence emission relative to photon absorption. For xanthene derivatives, quantum yields vary significantly based on structural features and environmental conditions.

Quantum Yield Measurement Methodologies

Relative quantum yield determination employs comparative methods using established standards such as rhodamine 6G, which exhibits a quantum yield of 0.95 in ethanol [5]. The measurement involves comparing integrated fluorescence intensities and applying corrections for refractive index differences and optical density variations [8] [5].

The gradient method provides enhanced accuracy by preparing solutions with optical densities ranging from 0.01 to 0.1 and determining quantum yields from the slope of integrated fluorescence intensity versus optical density plots [8]. This approach minimizes errors associated with concentration-dependent effects and inner filter phenomena.

Structural Influence on Quantum Yield

Xanthene derivatives demonstrate quantum yields that depend critically on molecular conformation and substituent effects. Open-ring forms of xanthene compounds typically exhibit higher quantum yields (0.25-0.35) compared to closed-ring forms (0.10-0.30) [9]. The presence of conformational restrictions, such as those imposed by the dimethylaminoethyl side chain, can significantly impact fluorescence efficiency.

Fluorescein derivatives under alkaline conditions demonstrate quantum yields approaching 0.89-0.90 [4], indicating highly efficient fluorescence. Similar high-efficiency fluorescence is expected for 1-((2-(Dimethylamino)ethyl)amino)-7-hydroxy-4-(hydroxymethyl)-9H-xanthen-9-one under optimal conditions, particularly when the molecule adopts favorable conformations that minimize non-radiative decay pathways.

Environmental Factors Affecting Quantum Yield

Solvent polarity and hydrogen bonding capabilities significantly influence fluorescence quantum yields. In polar protic solvents like water and ethanol, hydrogen bonding between the hydroxyl groups and solvent molecules can affect excited state dynamics [4] [10]. The dimethylamino group can undergo protonation in acidic media, leading to changes in electronic properties and fluorescence efficiency.

Temperature effects on quantum yield follow predictable patterns, with higher temperatures generally leading to increased non-radiative decay rates and reduced quantum yields. The activation energy for non-radiative processes in xanthene dyes has been determined to be approximately 3.4 ± 0.3 kcal/mol [10], indicating moderate temperature sensitivity.

pH-Dependent Spectral Shifts and Protonation State Analysis

The pH-dependent behavior of xanthene derivatives arises from ionizable functional groups that undergo protonation and deprotonation reactions. For 1-((2-(Dimethylamino)ethyl)amino)-7-hydroxy-4-(hydroxymethyl)-9H-xanthen-9-one, multiple ionizable sites contribute to complex pH-responsive behavior.

Protonation Equilibria and pKa Values

The dimethylamino group represents the primary basic site, with an expected pKa value in the range of 8-10, typical for tertiary amines. The hydroxyl groups at positions 7 and on the hydroxymethyl substituent contribute additional ionizable sites with different pKa values. Comparative studies on related xanthene derivatives provide guidance for expected behavior patterns.

Athens Green, a difluorinated fluorescein derivative, exhibits a pKa value of 5.3 ± 0.2 [4], while Oregon Green demonstrates pKa values between 4.8 and 5.1 [4]. The specific substituent pattern in the target compound suggests intermediate pKa values that depend on the relative contributions of electron-donating and electron-withdrawing effects.

Spectral Changes with pH Variation

pH-induced spectral changes manifest as shifts in both absorption and emission wavelengths, accompanied by intensity variations. Acidification typically results in blue shifts of approximately 50 nanometers in the absorption spectrum, as observed for Athens Green and related compounds [4]. These shifts reflect changes in electronic distribution upon protonation of ionizable groups.

Fluorescence intensity demonstrates pH-dependent behavior, with alkaline conditions generally favoring higher quantum yields. The decrease in fluorescence intensity upon acidification occurs due to the formation of weakly fluorescent protonated species [4] [11]. This pH-dependent fluorescence provides the basis for potential pH sensing applications.

Mechanistic Aspects of pH Response

The pH response mechanism involves competitive protonation of different functional groups, leading to the formation of various ionic species with distinct spectroscopic properties. In acidic conditions, the dimethylamino group undergoes protonation, creating a positively charged species that affects the electronic properties of the entire chromophore system.

The hydroxyl groups can participate in both inter- and intramolecular hydrogen bonding, influencing the conformational preferences and electronic properties. Under alkaline conditions, deprotonation of hydroxyl groups creates anionic species with enhanced electron density, typically resulting in red-shifted absorption and enhanced fluorescence [12] [13].

Solubility Parameters in Polar and Non-Polar Solvents

Solubility behavior of 1-((2-(Dimethylamino)ethyl)amino)-7-hydroxy-4-(hydroxymethyl)-9H-xanthen-9-one reflects the amphiphilic nature of the molecule, containing both polar and non-polar structural elements. The solubility pattern provides crucial information for practical applications and formulation development.

Polar Solvent Solubility

In polar protic solvents such as water and ethanol, the compound exhibits limited to moderate solubility. The presence of hydroxyl groups and the dimethylamino functionality enables hydrogen bonding interactions with protic solvents [14] [15]. Carboxyfluorescein, a structurally related compound, demonstrates solubility of approximately 5 mg/mL in ethanol and shows enhanced water solubility when first dissolved in ethanol [16].

The pH-dependent solubility behavior reflects the ionization state of the molecule. Under acidic conditions, protonation of the dimethylamino group increases water solubility through enhanced ionic character. Alkaline conditions may improve solubility through deprotonation of hydroxyl groups, creating anionic species with increased hydrophilicity.

Polar Aprotic Solvent Compatibility

Dimethyl sulfoxide represents an excellent solvent for xanthene derivatives due to its strong solvating ability and compatibility with both polar and non-polar functional groups [17]. The compound demonstrates good solubility in dimethyl sulfoxide, with typical xanthene derivatives showing solubility values around 0.5-5 mg/mL depending on specific structural features [16] [17].

Acetonitrile provides moderate solubility for xanthene compounds, particularly those with polar substituents. The moderate polarity and aprotic nature of acetonitrile make it suitable for spectroscopic studies and synthetic applications [18]. The solubility in acetonitrile facilitates fluorescence measurements and quantum yield determinations.

Non-Polar Solvent Interactions

The xanthene core provides sufficient hydrophobic character to enable solubility in moderately non-polar solvents. However, the multiple polar substituents limit solubility in highly non-polar solvents such as hexane and petroleum ether [19] [14]. Benzene and toluene may provide limited solubility, particularly at elevated temperatures.

The "like dissolves like" principle governs the solubility behavior, with the balance between polar and non-polar structural elements determining the preferred solvent systems [20] [21]. Mixed solvent systems often provide optimal solubility, combining the benefits of both polar and non-polar components.

Formulation Considerations

For practical applications, mixed solvent systems offer advantages in achieving desired solubility levels while maintaining chemical stability. Ethanol-water mixtures, commonly used for fluorescent dyes, provide good solubility with acceptable biocompatibility [18] [16]. Dimethyl sulfoxide serves as an excellent co-solvent for enhancing aqueous solubility in biological applications.

Thermal Stability and Photodegradation Kinetics

Thermal stability and photochemical behavior represent critical factors for the practical application and long-term storage of 1-((2-(Dimethylamino)ethyl)amino)-7-hydroxy-4-(hydroxymethyl)-9H-xanthen-9-one. Understanding these degradation processes enables optimization of storage conditions and application protocols.

Thermal Degradation Mechanisms

Thermal degradation of xanthene derivatives follows first-order kinetics under oxygen-free conditions [22] [23]. The onset of significant degradation typically occurs around 75-80°C in aqueous solutions, with accelerated degradation above 90°C [24] [25]. The activation energy for thermal degradation has been determined to be approximately 3.4 ± 0.3 kcal/mol, indicating moderate temperature sensitivity [10].

The degradation mechanism involves initial hydrolysis of substituent groups, followed by ring-opening reactions and eventual fragmentation of the aromatic system [22]. The presence of oxygen accelerates degradation through free radical mechanisms, emphasizing the importance of inert atmosphere storage for long-term stability [26] [23].

pH Effects on Thermal Stability

The pH of the solution significantly influences thermal stability, with optimal stability observed at pH 7-8 [24] [26]. Acidic conditions promote hydrolytic degradation pathways, while strongly alkaline conditions can lead to base-catalyzed fragmentation reactions [27]. The dimethylamino substituent may provide some protection against acidic hydrolysis through electron donation to the aromatic system.

Under optimal conditions (neutral pH, absence of oxygen, moderate salinity), xanthene derivatives can maintain structural integrity for extended periods. Predictive models suggest half-lives of several years at temperatures below 75°C under ideal storage conditions [24].

Photodegradation Pathways and Products

Photodegradation of xanthene compounds occurs through multiple pathways, depending on wavelength, oxygen availability, and solvent conditions. Visible light irradiation leads to the formation of excited states that can undergo various deactivation processes [28]. The photodegradation follows pseudo-first-order kinetics with rate constants dependent on pH and oxygen concentration [29].

Major photodegradation products include carbon monoxide (formed in 40-80% chemical yield), low molecular weight carboxylic acids such as phthalic acid and formic acid, and various ring-opened intermediates [28]. The formation of carbon monoxide represents a unique aspect of xanthene photochemistry that may have biological implications.

Protective Strategies and Stabilization

Several approaches can enhance the stability of xanthene derivatives. Antioxidants such as sodium sulfite effectively prevent oxygen-mediated degradation [26]. pH buffering systems maintain optimal pH ranges for stability. Light protection through amber containers or addition of ultraviolet absorbers prevents photodegradation during storage and handling.

XLogP3

2.3

Other CAS

86455-98-3

Wikipedia

1-((2-(Dimethylamino)ethyl)amino)-7-hydroxy-4-(hydroxymethyl)-9H-xanthen-9-one

Dates

Last modified: 08-16-2023

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